Prenalterol hydrochloride
Overview
Description
Prenalterol Hydrochloride is a cardiac stimulant that acts as a selective beta-1 adrenergic receptor agonist. It is primarily used in the treatment of acute cardiac failure, post-myocardial infarction low-output syndrome, shock, and orthostatic hypotension in Shy-Drager syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prenalterol Hydrochloride involves several steps:
Condensation of Monobenzone: Monobenzone is condensed with the epoxide derived from alpha-D-glucofuranose to afford a glycosylated derivative.
Hydrolytic Removal: The acetonide protecting groups are removed hydrolytically.
Cleavage of Sugar: The sugar is cleaved with periodate to give an aldehyde.
Reduction and Conversion: The aldehyde is reduced to glycol using sodium borohydride, and the terminal alcohol is converted to mesylate.
Displacement and Hydrogenolysis: The leaving group is displaced with isopropylamine, followed by hydrogenolytic removal of the O-benzyl ether to yield Prenalterol.
Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic route but on a larger scale, ensuring purity and consistency through rigorous quality control measures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the aldehyde stage during synthesis.
Substitution: Nucleophilic substitution reactions are involved in the displacement of the mesylate group with isopropylamine.
Common Reagents and Conditions:
Sodium Borohydride: Used for the reduction of aldehydes to glycols.
Periodate: Employed for the cleavage of sugars.
Isopropylamine: Utilized in nucleophilic substitution reactions.
Major Products Formed:
Glycosylated Derivative: Formed during the initial condensation step.
Aldehyde: Produced after the cleavage of the sugar.
Prenalterol: The final product after displacement and hydrogenolysis.
Scientific Research Applications
Prenalterol Hydrochloride has several scientific research applications:
Cardiology: Used to study the effects of beta-1 adrenergic receptor agonists on cardiac function.
Pharmacology: Investigated for its inotropic effects and potential therapeutic uses in heart failure and cardiomyopathy.
Medicinal Chemistry: Studied for its chiral properties and the influence of chirality on drug efficacy.
Biochemistry: Used to explore adrenergic receptor mechanisms and signal transduction pathways.
Mechanism of Action
Prenalterol Hydrochloride exerts its effects by selectively stimulating beta-1 adrenergic receptors. This leads to an increase in cardiac output by enhancing myocardial contractility and stroke volume without significantly affecting heart rate. The molecular targets include the beta-1 adrenergic receptors on cardiac myocytes, which activate adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and subsequently enhancing calcium influx into the cells .
Comparison with Similar Compounds
Propranolol: A non-selective beta-adrenergic receptor antagonist.
Xamoterol: A partial beta-1 adrenergic receptor agonist.
Pindolol: A non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity.
Comparison:
Selectivity: Prenalterol Hydrochloride is unique in its selective action on beta-1 adrenergic receptors, whereas Propranolol and Pindolol are non-selective.
Therapeutic Use: this compound is primarily used for acute cardiac conditions, while Propranolol is used for a broader range of cardiovascular issues, including hypertension and arrhythmias.
Properties
CAS No. |
61260-05-7 |
---|---|
Molecular Formula |
C12H20ClNO3 |
Molecular Weight |
261.74 g/mol |
IUPAC Name |
4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol;hydrochloride |
InChI |
InChI=1S/C12H19NO3.ClH/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12;/h3-6,9,11,13-15H,7-8H2,1-2H3;1H/t11-;/m0./s1 |
InChI Key |
WDXYIFGETVGLBZ-MERQFXBCSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O.Cl |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)O)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)O)O.Cl |
61260-05-7 | |
Related CAS |
57526-81-5 (Parent) |
Synonyms |
A Ba C 50,005 A-Ba-C-50,005 ABaC50,005 H-133-22 H-80-62 H13322 H8062 Hydrochloride, Prenalterol KWD-2033 KWD2033 Prenalterol Prenalterol Hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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